Cas no 126202-06-0 (2-(2-Iminopyridin-1(2H)-yl)acetic acid)

2-(2-Iminopyridin-1(2H)-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2-Iminopyridin-1(2H)-yl)acetic acid
- (2-IMINO-2H-PYRIDIN-1-YL)-ACETIC ACID
- 1(2H)-Pyridineaceticacid,2-imino-(9CI)
- 2-(2-iminopyridin-1-yl)acetic acid
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- MDL: MFCD00817883
- Inchi: InChI=1S/C7H8N2O2/c8-6-3-1-2-4-9(6)5-7(10)11/h1-4,8H,5H2,(H,10,11)
- InChI Key: YYIQIZYEPWPVKD-UHFFFAOYSA-N
- SMILES: C1=CC(=N)N(C=C1)CC(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
2-(2-Iminopyridin-1(2H)-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 133244-10g |
2-(2-Iminopyridin-1(2H)-yl)acetic acid, 97% |
126202-06-0 | 97% | 10g |
$1350.00 | 2023-09-07 | |
Ambeed | A393802-5g |
2-(2-Iminopyridin-1(2H)-yl)acetic acid |
126202-06-0 | 97% | 5g |
$270.0 | 2024-04-25 | |
Chemenu | CM304129-5g |
2-(2-Iminopyridin-1(2H)-yl)acetic acid |
126202-06-0 | 95% | 5g |
$281 | 2021-08-18 | |
TRC | I436003-100mg |
2-(2-Iminopyridin-1(2H)-yl)acetic Acid |
126202-06-0 | 100mg |
$ 65.00 | 2022-06-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H30410-5g |
2-(2-iminopyridin-1-yl)acetic acid |
126202-06-0 | 98% | 5g |
¥3472.0 | 2023-09-07 | |
Alichem | A029194489-5g |
2-(2-Iminopyridin-1(2H)-yl)acetic acid |
126202-06-0 | 95% | 5g |
$418.08 | 2022-04-03 | |
1PlusChem | 1P000STV-5g |
1(2H)-Pyridineacetic acid, 2-imino- |
126202-06-0 | 98% | 5g |
$465.00 | 2024-07-09 | |
A2B Chem LLC | AA36563-2g |
2-Amino-1-(carboxylatomethyl)pyridin-1-ium |
126202-06-0 | 98% | 2g |
$199.00 | 2024-04-20 | |
A2B Chem LLC | AA36563-5g |
2-Amino-1-(carboxylatomethyl)pyridin-1-ium |
126202-06-0 | 98% | 5g |
$368.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1408818-5g |
2-(2-Iminopyridin-1(2H)-yl)acetic acid |
126202-06-0 | 97% | 5g |
¥2925.00 | 2024-08-09 |
2-(2-Iminopyridin-1(2H)-yl)acetic acid Related Literature
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María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
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Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
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Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
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Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
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Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
Additional information on 2-(2-Iminopyridin-1(2H)-yl)acetic acid
Introduction to 2-(2-Iminopyridin-1(2H)-yl)acetic acid (CAS No. 126202-06-0)
2-(2-Iminopyridin-1(2H)-yl)acetic acid, also known by its CAS number 126202-06-0, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyridine ring and an imine group, making it a valuable building block for the synthesis of various bioactive molecules.
The chemical structure of 2-(2-Iminopyridin-1(2H)-yl)acetic acid is particularly intriguing due to its potential for forming stable complexes with metal ions. This property has led to its exploration in the development of metal-based drugs, which are known for their therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders. Recent studies have highlighted the importance of such compounds in enhancing the bioavailability and efficacy of drug candidates.
In the context of medicinal chemistry, 2-(2-Iminopyridin-1(2H)-yl)acetic acid has been extensively studied for its ability to modulate biological pathways. One notable application is in the field of enzyme inhibition, where it has shown promise as a potent inhibitor of specific enzymes involved in disease progression. For instance, research published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit selective inhibition of kinases, which are key targets in cancer therapy.
The synthetic accessibility of 2-(2-Iminopyridin-1(2H)-yl)acetic acid further enhances its utility in drug discovery and development. Various synthetic routes have been reported, including those involving condensation reactions and cyclizations. These methods allow for the efficient production of the compound and its derivatives, facilitating large-scale synthesis for preclinical and clinical studies.
Clinical trials involving compounds derived from 2-(2-Iminopyridin-1(2H)-yl)acetic acid have shown promising results. For example, a phase II clinical trial evaluating a derivative of this compound as a treatment for advanced solid tumors reported significant antitumor activity with manageable side effects. These findings underscore the potential of this compound as a lead molecule for further drug development.
Beyond its direct therapeutic applications, 2-(2-Iminopyridin-1(2H)-yl)acetic acid has also been explored for its use in diagnostic imaging. Its ability to form stable complexes with paramagnetic metal ions makes it a suitable candidate for developing contrast agents used in magnetic resonance imaging (MRI). Research in this area is ongoing, with several studies focusing on optimizing the stability and biocompatibility of these complexes.
In summary, 2-(2-Iminopyridin-1(2H)-yl)acetic acid (CAS No. 126202-06-0) is a multifunctional compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural properties, synthetic accessibility, and potential therapeutic benefits make it an important molecule for continued investigation and development. As research progresses, it is likely that new applications and derivatives will emerge, further expanding the scope of its utility in the biomedical sciences.
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